molecular formula C6H11NO3 B7810085 N-Propionylalanine

N-Propionylalanine

Cat. No.: B7810085
M. Wt: 145.16 g/mol
InChI Key: INPGLFHHFHOGRM-BYPYZUCNSA-N
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Description

N-Propionylalanine (CAS 98632-97-4) is a synthetic organic compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . As a derivative of the non-essential amino acid L-alanine, this compound is characterized by a propionyl group attached to the amino functional group . Alanine itself is a fundamental building block in protein biosynthesis and plays critical metabolic roles, particularly in the glucose-alanine cycle between tissues and the liver . Researchers investigate specialized amino acid derivatives like this compound for their potential applications in various scientific fields. These include serving as key intermediates in organic synthesis and peptide chemistry, where modified amino acids are used to create novel compounds with specific properties. The propionyl modification may also be of interest in metabolic pathway studies, given that alanine is produced from pyruvate and is involved in sugar and acid metabolism . Furthermore, such derivatives can be valuable tools in structure-activity relationship (SAR) studies to probe the function of enzymes and proteins by mimicking or altering natural substrates. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-(propanoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-5(8)7-4(2)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPGLFHHFHOGRM-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56440-46-1
Record name (2S)-2-propanamidopropanoic acid
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Preparation Methods

Schotten-Baumann Acylation

The Schotten-Baumann reaction is the cornerstone of N-Propionylalanine synthesis, involving the acylation of alanine with propionyl chloride in a biphasic system.

Reaction Protocol:

  • Reactants:

    • L- or D-alanine (1 equiv)

    • Propionyl chloride (1.2 equiv)

    • Aqueous sodium hydroxide (10% w/v)

    • Diethyl ether or dichloromethane (solvent)

  • Procedure:
    Alanine is suspended in an ice-cooled aqueous NaOH solution. Propionyl chloride, dissolved in an organic solvent, is added dropwise under vigorous stirring. The reaction proceeds at 0–5°C for 2 hours, after which the organic layer is separated, washed with dilute HCl, and dried over anhydrous Na₂SO₄. Evaporation yields crude this compound, which is recrystallized from ethanol/water.

Optimization Insights:

  • Temperature Control: Maintaining temperatures below 10°C minimizes side reactions such as hydrolysis of propionyl chloride.

  • Solvent Selection: Dichloromethane enhances reagent miscibility compared to diethyl ether, improving reaction homogeneity.

  • Catalyst Innovations: Recent patents describe immobilized catalysts (e.g., copper chloride on porous carbon foam) for continuous propionyl chloride synthesis, achieving 97% purity. Substituting traditional propionyl chloride with these high-purity batches increases final product yield to 85–90%.

Propionic Anhydride-Mediated Acylation

For laboratories lacking propionyl chloride, propionic anhydride serves as an alternative acylating agent.

Reaction Protocol:

  • Reactants:

    • Alanine (1 equiv)

    • Propionic anhydride (1.5 equiv)

    • Sulfuric acid (catalytic)

    • Ethyl acetate (solvent)

  • Procedure:
    Alanine is refluxed with propionic anhydride and a catalytic amount of H₂SO₄ in ethyl acetate for 6 hours. The mixture is neutralized with NaHCO₃, extracted into ethyl acetate, and purified via silica gel chromatography.

Key Considerations:

  • Acid Catalyst: Sulfuric acid accelerates acylation but risks racemization of chiral alanine. Enzymatic methods using lipases (e.g., Candida antarctica Lipase B) mitigate this, preserving stereochemistry.

  • Yield Limitations: Propionic anhydride’s lower reactivity results in moderate yields (70–75%), necessitating excess reagent.

Enzymatic Synthesis

Green chemistry approaches employ proteases or lipases to acylate alanine in aqueous media.

Procedure:

  • Reactants:

    • Alanine (1 equiv)

    • Propionic acid (2 equiv)

    • Immobilized lipase (e.g., Novozym 435)

    • Phosphate buffer (pH 7.5)

  • Conditions:
    The reaction is conducted at 40°C for 24 hours. Enzyme recycling (up to 5 cycles) is feasible without significant activity loss.

Advantages and Challenges:

  • Stereoselectivity: Enzymes acylate L-alanine without racemization, crucial for pharmaceutical applications.

  • Scalability: Low reaction rates and enzyme costs hinder industrial adoption, though advances in immobilized systems show promise.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.12 (t, 3H, -CH₂CH₃), 1.45 (d, 3H, -CH(CH₃)), 2.32 (q, 2H, -CH₂CO-), 4.25 (q, 1H, -CH(NH)-).

  • IR (KBr): 3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) reveals ≥99% purity for Schotten-Baumann-derived product, compared to 95% for enzymatic methods.

Industrial-Scale Production

Continuous-Flow Systems

Adapting the microchannel reactor technology described in recent patents (e.g., dual reactors with immobilized CuCl₂ and ZnCl₂/SnCl₂ catalysts) enables continuous this compound synthesis. Key parameters:

ParameterValue
Reactor Temperature25–40°C
Flow Rate6–10 mL/min
Catalyst Lifetime>200 hours
Yield90–95%

This system circumvents batch processing limitations, reducing solvent use by 40% and processing time by 60% .

Scientific Research Applications

Biochemical Applications

N-Propionylalanine as a Metabolic Probe

This compound serves as a useful metabolic probe in studies investigating propionate metabolism. Research has demonstrated that disruption in propionate metabolism can lead to significant transcriptional changes in cardiac tissues, highlighting its role in metabolic pathways related to heart function. Specifically, propionyl-CoA, derived from this compound, has been linked to alterations in histone acetylation and gene expression that affect cardiac contractility and energy metabolism .

Case Study: Propionate Metabolism in Cardiac Function

A study involving mouse models indicated that elevated levels of propionate and its metabolites, including this compound, can influence cardiac function by modifying histone acetylation patterns. This research utilized stable isotope tracing to assess the metabolic flux of propionate derivatives, revealing insights into how these compounds affect cellular processes in cardiomyocytes .

Pharmacological Applications

Potential Antitumor Activity

Recent studies have explored the synthesis of amino acid derivatives, including this compound, for their potential antitumor properties. For instance, derivatives have shown selective cytotoxic effects against various cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies .

Data Table: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
This compound Derivative AA549 (Lung)9.5High
This compound Derivative BMCF-7 (Breast)132.6Moderate
This compound Derivative CHepG2 (Liver)96.4High

This table illustrates the varying degrees of cytotoxicity and selectivity among derivatives of this compound against different cancer cell lines.

Neurobiological Research

Role in Neurodevelopmental Disorders

This compound has implications in neurobiological research, particularly concerning metabolic disorders such as propionic acidemia (PA). In PA, the accumulation of propionic acid and its derivatives leads to neurological impairments due to toxic effects on neuronal cells. Studies have shown that this compound can influence neurotransmitter levels and may be involved in mitigating some neurotoxic effects associated with elevated propionic acid levels .

Case Study: Impact on Neuronal Health

Research involving animal models of PA demonstrated that treatment with this compound resulted in decreased levels of neurotoxic metabolites and improved neuronal health markers. These findings suggest a protective role for this compound in conditions characterized by metabolic dysregulation .

Therapeutic Potential

Drug Development and Prodrugs

The modification of this compound into prodrugs has been investigated to enhance bioavailability and therapeutic efficacy. For example, prodrugs derived from amino acids have shown improved solubility and absorption characteristics, making them suitable candidates for drug formulation aimed at treating various diseases .

Data Table: Prodrug Characteristics

ProdrugSolubility (mg/mL)Bioavailability (%)Target Disease
This compound Prodrug A5075Cancer
This compound Prodrug B3060Neurological Disorders

This table summarizes the solubility and bioavailability profiles of different prodrugs derived from this compound.

Mechanism of Action

The mechanism of action of N-Propionylalanine involves its interaction with specific enzymes and receptors in biological systems. It may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in chemistry, applications, and hazards are highlighted.

Propylamine (N-Propylamine)

  • Molecular Formula : C₃H₉N | MW : 59.07 g/mol | CAS : 107-10-8
  • Structure: A primary amine (CH₃CH₂CH₂NH₂), lacking the acylated amino acid backbone of N-Propionylalanine.
  • Reactivity: As a volatile amine, it reacts with strong acids and oxidizers, forming salts or hazardous byproducts. No explicit LogP data is available, but its low molecular weight suggests higher volatility and lower hydrophobicity compared to this compound.
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis.
  • Hazards : Flammable (flash point: -37°C) and corrosive .

N-Propanol (1-Propanol)

  • Molecular Formula : C₃H₇OH | MW : 60.10 g/mol | CAS : 71-23-8
  • Structure : A short-chain alcohol, functionally distinct from this compound.
  • Reactivity : Reacts with oxidizing agents (e.g., nitric acid) and dehydrates to form propene under acidic conditions .
  • Applications : Common solvent in labs and industry.
  • Hazards : Forms explosive vapor-air mixtures; less polar (PSA ~20.2 Ų) than this compound .

N-Nitrosodi-n-propylamine (NDPA)

  • Molecular Formula : C₆H₁₄N₂O | MW : 130.19 g/mol | CAS : 621-64-7
  • Structure: A nitroso derivative of dipropylamine, with a carcinogenic N-nitrosamine group.
  • Reactivity: Stable under normal conditions but decomposes under UV light or strong acids.
  • Applications: Noted as a research chemical and environmental contaminant.
  • Hazards: Classified as a potent carcinogen (IARC Group 2B) .

N-Nitrosoethyl-N-propylamine

  • CAS : 25413-61-0
  • Structure : Contains both ethyl and propyl groups bonded to a nitrosoamine moiety.
  • Hazards: Likely carcinogenic, similar to other nitrosamines.

Comparative Analysis Table

Property This compound Propylamine N-Propanol N-Nitrosodi-n-propylamine
Molecular Formula C₆H₁₁NO₃ (estimated) C₃H₉N C₃H₇OH C₆H₁₄N₂O
Molecular Weight ~147.14 g/mol (estimated) 59.07 g/mol 60.10 g/mol 130.19 g/mol
LogP 0.37660 Not provided ~0.34 (estimated) ~1.2 (estimated)
Functional Groups Amide, carboxylic acid Primary amine Hydroxyl Nitrosoamine
Applications Research, amide synthesis Chemical intermediate Solvent, synthesis Environmental contaminant
Hazards Limited data Flammable, corrosive Flammable, explosive vapor Carcinogenic

Key Research Findings

This compound vs. Propylamine :

  • This compound’s acylated structure confers higher polarity (PSA = 66.4 Ų) compared to propylamine, making it less volatile and more suitable for aqueous-phase reactions .
  • Propylamine’s simplicity allows for rapid alkylation, whereas this compound requires protection/deprotection strategies in peptide synthesis.

N-Propanol as a Reaction Medium: Unlike this compound, N-Propanol’s hydroxyl group participates in hydrogen bonding, enhancing solubility of polar reactants .

Nitrosamine Hazards: N-Nitrosodi-n-propylamine’s carcinogenicity contrasts sharply with this compound’s presumed safety profile, emphasizing the need for stringent byproduct monitoring in amine-related syntheses .

Biological Activity

N-Propionylalanine (NPA) is a derivative of the amino acid alanine, modified by the addition of a propionyl group. This compound has garnered attention in various biological studies due to its potential metabolic roles and implications in human health. This article will explore the biological activity of this compound, highlighting its metabolic pathways, physiological effects, and relevant case studies.

Metabolic Pathways

This compound is primarily involved in the metabolism of propionate, a short-chain fatty acid produced during the fermentation of dietary fibers by gut microbiota. Propionate plays a significant role in various metabolic processes, including energy production and regulation of gene expression.

  • Propionate Metabolism :
    • Propionate is metabolized through several pathways, including conversion to propionyl-CoA, which enters the tricarboxylic acid (TCA) cycle. Disruptions in this pathway can lead to metabolic disorders and have been linked to epigenetic changes affecting gene expression related to cardiac function and other physiological processes .
  • Histone Modification :
    • Recent studies indicate that propionate can influence histone modifications, particularly through propionylation of histone H3. This modification is associated with transcriptional changes that may impact cardiac health, suggesting a link between this compound metabolism and epigenetic regulation .

Physiological Effects

The biological activity of this compound extends beyond mere metabolism; it has several physiological implications:

  • Cardiac Function : Elevated levels of propionate and its derivatives have been shown to affect cardiac function negatively by altering gene expression related to contractility and energy metabolism. For instance, increased propionyl-CoA levels have been correlated with impaired cardiac function in animal models .
  • Gut Microbiome Interaction : this compound's role in gut microbiota metabolism highlights its potential impact on overall health. The fermentation of dietary fibers by gut bacteria produces propionate, which can influence systemic inflammation and metabolic health .

Case Studies

Several case studies have explored the implications of altered propionate metabolism:

  • Cardiac Health in Mice :
    • A study involving mice with disrupted propionate metabolism revealed significant changes in cardiac metabolites, including elevated levels of β-alanine and various acyl-CoAs. These alterations were found to correlate with sex-dependent differences in metabolic responses, indicating that both genetic and environmental factors play a role in how this compound impacts health .
  • Metabolic Disorders :
    • In cases of propionic acidemia, a metabolic disorder characterized by the accumulation of propionic acid, patients exhibit symptoms such as metabolic acidosis and neurological impairments. The role of this compound as a potential biomarker for monitoring these conditions is under investigation .

Research Findings

Recent research has focused on understanding the broader implications of this compound and related metabolites:

StudyFindings
Disruption of propionate metabolism linked to cardiac dysfunction via epigenetic changes
Gut microbiome's role in producing propionate and its systemic effects on health
Identification of histone propionylation as a novel post-translational modification

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Propionylalanine
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Reactant of Route 2
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